

Ring-Expanded Isoapoptolidin Shows Reduced Binding Affinity to Mitochondrial ATP Synthase

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Compound of Interest

Compound Name: *Isoapoptolidin*

Cat. No.: B15600709

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The ring-expanded structure of **isoapoptolidin** significantly diminishes its binding affinity for its molecular target, the F1 subcomplex of mitochondrial F0F1-ATP synthase, when compared to its parent compound, apoptolidin. This reduced affinity translates to a lower potency in inhibiting the enzyme's activity, a key step in initiating the intrinsic pathway of apoptosis. Experimental data, while not providing a direct dissociation constant (K_d), indicates a notable difference in inhibitory constants (K_i), with **isoapoptolidin** being a significantly weaker inhibitor of F0F1-ATPase.

The structural alteration from the 20-membered macrolide ring of apoptolidin to the 21-membered ring of **isoapoptolidin** is the primary factor influencing this change in binding affinity. This expansion of the macrocyclic core likely alters the conformation of the molecule, leading to a less optimal fit within the binding pocket on the ATP synthase enzyme. The precise binding site of apoptolidin has been identified on the β -subunit of the F1 catalytic core, and the conformational integrity of the macrolide is crucial for its interaction with this target.

Comparative Binding Affinity

While direct K_d values for the binding of apoptolidin and **isoapoptolidin** to F0F1-ATP synthase are not readily available in the literature, inhibitory constant (K_i) and half-maximal inhibitory concentration (IC_{50}) values serve as a reliable proxy for comparing their binding strengths.

Compound	Target	K_i	IC_50	Relative Potency
Apoptolidin	Mitochondrial F0F1-ATPase	4-5 μ M[1]	~0.7 μ M	~10-24x more potent than Isoapoptolidin
Isoapoptolidin	Mitochondrial F0F1-ATPase	17 μ M	>10x higher than Apoptolidin	-

Note: K_i and IC_50 values can vary depending on the specific assay conditions and the source of the enzyme (e.g., yeast vs. mammalian mitochondria).

One study reported that **isoapoptolidin** is over 10-fold less potent than apoptolidin in inhibiting mitochondrial F0F1-ATPase. Another preliminary experiment indicated that **isoapoptolidin** is approximately 24-fold less active than apoptolidin in an F0F1-ATPase inhibition assay.

Experimental Protocols

A key experimental method used to investigate the binding of apoptolidin to its target is photoaffinity labeling. This technique helps to identify the specific binding site of a ligand on its target protein.

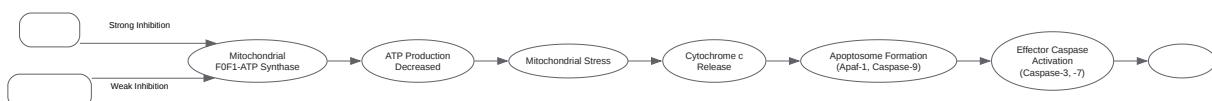
Photoaffinity Labeling Protocol for Apoptolidin Binding to ATP Synthase

- **Probe Synthesis:** An apoptolidin analog is synthesized to include a photoreactive group (e.g., a diazirine or an aryl azide) and an enrichment tag (e.g., biotin or an alkyne for click chemistry).
- **Incubation:** The photoaffinity probe is incubated with isolated mitochondria or purified F0F1-ATP synthase to allow for binding to the target.
- **UV Irradiation:** The mixture is exposed to UV light of a specific wavelength to activate the photoreactive group. This activation leads to the formation of a highly reactive species that covalently crosslinks the probe to amino acid residues in close proximity within the binding site.

- Enrichment of Labeled Proteins: The mitochondria or protein mixture is lysed, and the biotin-tagged protein complexes are enriched using streptavidin-coated beads. For probes with an alkyne tag, a click reaction with an azide-biotin reporter is performed, followed by enrichment.
- Protein Identification: The enriched proteins are separated by SDS-PAGE, and the labeled protein band is excised and identified using mass spectrometry. This allows for the precise identification of the protein target (F0F1-ATP synthase) and, with further analysis, the specific subunit and even the amino acid residues involved in the binding.
- Competitive Binding Assay: To confirm the specificity of the binding, a competition experiment is performed where the incubation is carried out in the presence of an excess of the unmodified apoptolidin. A significant reduction in the labeling of the target protein in the presence of the competitor indicates specific binding.

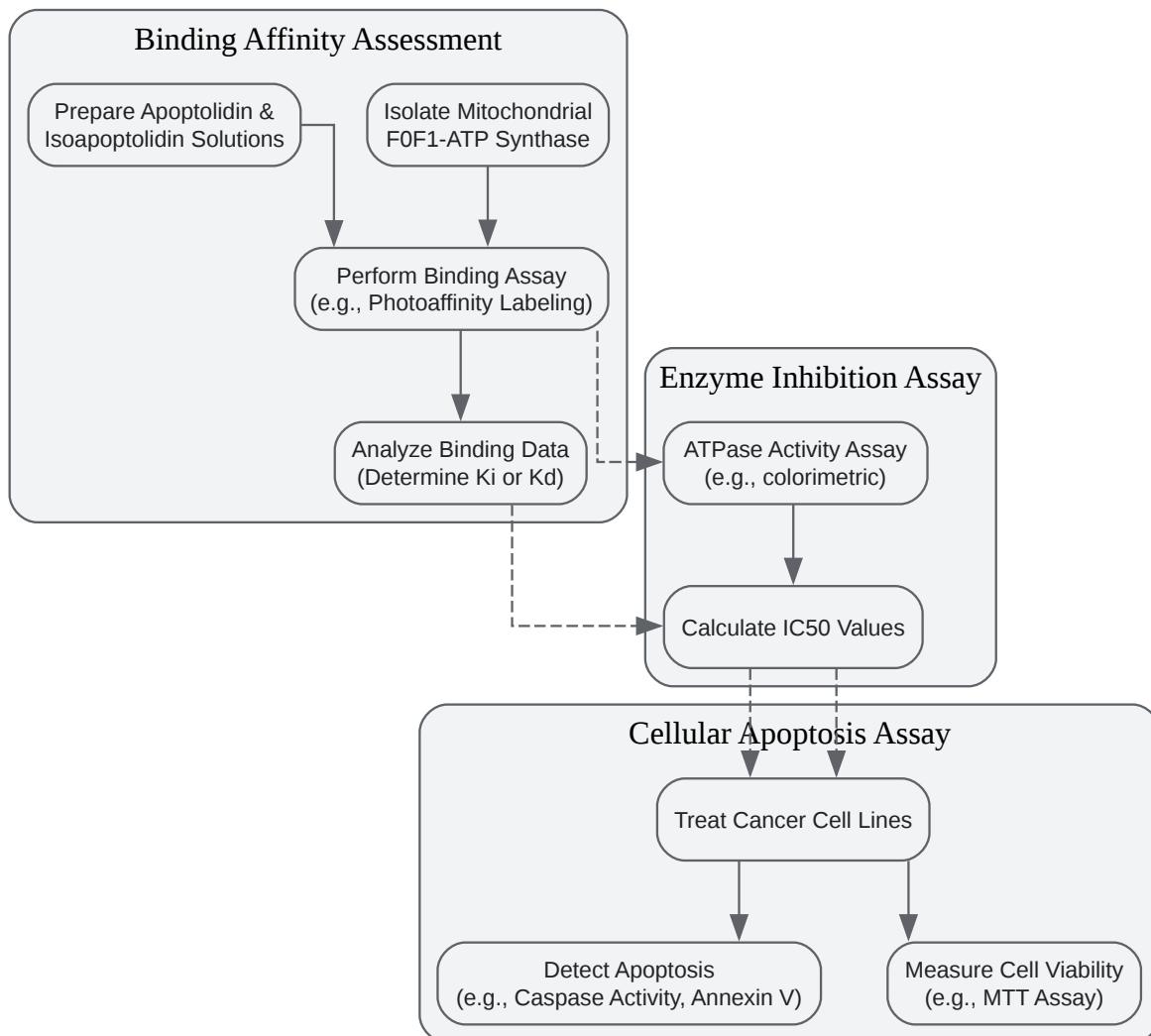
Signaling Pathway and Experimental Workflow

The inhibition of mitochondrial F0F1-ATP synthase by apoptolidin disrupts the production of ATP, leading to a decrease in the cellular energy charge. This metabolic stress is a key trigger for the intrinsic pathway of apoptosis.



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Caption: Signaling pathway of apoptosis induction by apoptolidin and **isoapoptolidin**.

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References

- 1. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
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